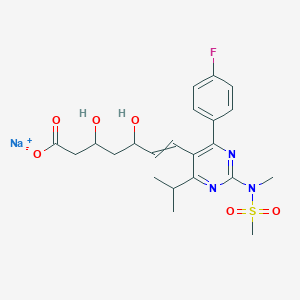

Rosuvastatin (Sodium)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Rosuvastatin (Sodium) is a useful research compound. Its molecular formula is C22H27FN3NaO6S and its molecular weight is 503.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Rosuvastatin (Sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rosuvastatin (Sodium) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pharmacological Overview

Mechanism of Action

Rosuvastatin works by inhibiting the HMG-CoA reductase enzyme, which plays a crucial role in cholesterol biosynthesis. This inhibition leads to decreased levels of low-density lipoprotein cholesterol (LDL-C) and total cholesterol while increasing high-density lipoprotein cholesterol (HDL-C) levels .

Indications

The primary indications for rosuvastatin include:

- Treatment of hyperlipidemia and dyslipidemia.

- Prevention of cardiovascular diseases, including myocardial infarction and stroke.

- Management of conditions such as familial hypercholesterolemia and primary dysbetalipoproteinemia .

Clinical Efficacy

Rosuvastatin has been extensively studied for its efficacy in reducing LDL-C levels. Notable findings include:

- JUPITER Trial : This landmark trial demonstrated that rosuvastatin significantly reduced the risk of major cardiovascular events by 44% compared to placebo in a population with elevated high-sensitivity C-reactive protein levels but without known cardiovascular disease .

- PULSAR Study : In patients with vascular occlusive disease, rosuvastatin was shown to outperform atorvastatin in achieving LDL-C targets and improving lipid profiles .

Safety Profile

While generally well-tolerated, rosuvastatin is associated with certain adverse effects. Key findings regarding safety include:

- Muscle-related Adverse Events : The incidence of myopathy and rhabdomyolysis is comparable to other statins, although a mild form of tubular proteinuria has been noted at higher doses (≥ 40 mg/day) .

- Renal Effects : Studies indicate that acute renal failure related to rhabdomyolysis is rare, with most cases occurring at non-approved dosages .

Emerging Research Applications

Recent studies have expanded the understanding of rosuvastatin's applications beyond traditional lipid-lowering effects:

- Anti-inflammatory Effects : Rosuvastatin exhibits anti-inflammatory properties by reducing markers such as high-sensitivity C-reactive protein, which is linked to cardiovascular risk .

- Endothelial Function Improvement : It enhances endothelial function through increased nitric oxide production, which may help mitigate atherosclerosis progression .

- QT Prolongation Risk : Recent analyses suggest that long-term use of rosuvastatin may be associated with QT prolongation; however, it does not correlate with increased mortality rates .

Case Studies

Case studies provide real-world insights into the applications and outcomes associated with rosuvastatin treatment:

- A retrospective analysis from a medical database indicated that patients on rosuvastatin had improved lipid profiles without significant increases in adverse events when monitored over a 22-year period .

- Another study utilized a physiologically based pharmacokinetic model to assess the drug's effects based on genetic variations in hepatic transporter activity, suggesting that individual responses to rosuvastatin can vary significantly depending on genetic factors .

Summary Table of Clinical Applications

| Application | Findings |

|---|---|

| Lipid Lowering | Significant reduction in LDL-C and total cholesterol levels. |

| Cardiovascular Risk Reduction | Decreased risk of myocardial infarction and stroke in high-risk populations. |

| Anti-inflammatory Effects | Reduction in inflammatory markers linked to cardiovascular disease. |

| Endothelial Function Improvement | Enhanced production of nitric oxide leading to improved endothelial health. |

| QT Prolongation Risk | Potential association with QT prolongation; requires further investigation for clinical relevance. |

属性

分子式 |

C22H27FN3NaO6S |

|---|---|

分子量 |

503.5 g/mol |

IUPAC 名称 |

sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1 |

InChI 键 |

RGEBGDYYHAFODH-UHFFFAOYSA-M |

规范 SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。